molecular formula C20H20N4O2 B7758877 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758877
M. Wt: 348.4 g/mol
InChI Key: LYTKVMXJVMTGTN-UHFFFAOYSA-N
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Description

5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a benzimidazole moiety, and an ethoxyphenyl group

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-14-10-8-13(9-11-14)24-12-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)2/h4-11H,3,12,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTKVMXJVMTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 1-methyl-2-aminobenzimidazole to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate pyrrole precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole moiety, potentially converting it to a more saturated form.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated benzimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology: In biological research, it may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.

Industry: In the industrial sector, it may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a pharmacological context, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Uniqueness: The presence of the ethoxy group on the phenyl ring distinguishes 5-amino-1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one from its analogs. This functional group can influence the compound’s reactivity, solubility, and overall biological activity, making it unique among similar compounds.

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